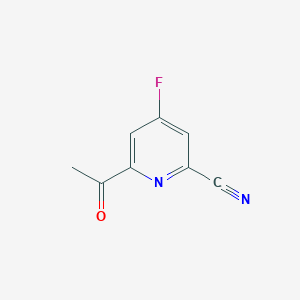
6-Acetyl-4-fluoropyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-4-fluoropyridine-2-carbonitrile is a fluorinated pyridine derivative with the chemical formula C8H5FN2O and a molecular weight of 164.14 g/mol . This compound is characterized by the presence of an acetyl group at the 6-position, a fluorine atom at the 4-position, and a nitrile group at the 2-position of the pyridine ring. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-fluoropyridine-2-carbonitrile typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) . The acetyl and nitrile groups can be introduced through subsequent reactions involving acetylation and cyanation, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetyl-4-fluoropyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction of the acetyl group.
Biaryl Compounds: Formed through coupling reactions involving the nitrile group.
Applications De Recherche Scientifique
6-Acetyl-4-fluoropyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates.
Material Science: Employed in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biochemistry: Utilized in the study of enzyme inhibitors and receptor ligands.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 6-Acetyl-4-fluoropyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability . The nitrile group can participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetyl-6-fluoropyridine-2-carbonitrile: A positional isomer with the acetyl and fluorine groups swapped.
6-Fluoropyridine-2-carbonitrile: Lacks the acetyl group and has different reactivity and applications.
2-Cyano-6-fluoropyridine: Another fluorinated pyridine derivative with a nitrile group at the 2-position.
Uniqueness
6-Acetyl-4-fluoropyridine-2-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of the acetyl, fluorine, and nitrile groups allows for diverse reactivity and applications in various fields, making it a valuable compound in organic synthesis and research .
Propriétés
Formule moléculaire |
C8H5FN2O |
|---|---|
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
6-acetyl-4-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5FN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
Clé InChI |
PTQGUMOYSCUCPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=N1)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















